molecular formula C18H20N2O3 B2781716 7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole CAS No. 1983695-08-4

7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole

Cat. No. B2781716
M. Wt: 312.369
InChI Key: CRECVQRYFSDDHS-SWMGYEKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazole derivative that has been synthesized using a unique method.

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of 1-substituted-2-methyl-5-nitrobenzimidazoles introduced different heterocyclic compounds to investigate their antitumor effects against breast cancer. The study found that certain compounds exhibited significant antitumor activity, highlighting the potential of benzoxazole derivatives in cancer treatment (Ramla et al., 2006).

Thermal Decomposition of Dioxazole Derivatives

Another study explored the thermal decomposition of 1,3,4-dioxazole derivatives, providing insights into their stability and decomposition pathways at elevated temperatures. This research contributes to understanding the thermal behavior of benzoxazole-related compounds in various applications (Nohira et al., 1967).

Cascade Rearrangements of Furoxans

Research on monocyclic and cascade rearrangements of furoxan derivatives, including benzoxazoles, has revealed peculiarities in the rearrangements compared to other azoles. This study opens up new pathways for synthesizing novel heterocyclic systems with potential applications in material science and pharmacology (Makhova et al., 2004).

Electrochemistry and Electrogenerated Chemiluminescence

A study on the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives in nonaqueous media has shown that these compounds are highly efficient luminophores with potential applications in photonics and electronics. The research investigated substituent effects on the ECL properties of benzoxazole derivatives, contributing to the development of new materials for technological applications (Zhao et al., 2015).

Synthesis of Triazole-Benzoxazole Hybrids

Novel triazole-benzoxazole hybrid compounds have been synthesized, displaying potent anticancer activity against various cancer cell lines. This study showcases the synthesis of these hybrids via a click chemistry approach and their potential in developing new therapeutic agents (Jivani et al., 2022).

properties

IUPAC Name

2-(1-adamantyl)-7-methyl-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-2-14(20(21)22)6-15-16(10)23-17(19-15)18-7-11-3-12(8-18)5-13(4-11)9-18/h2,6,11-13H,3-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRECVQRYFSDDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole

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